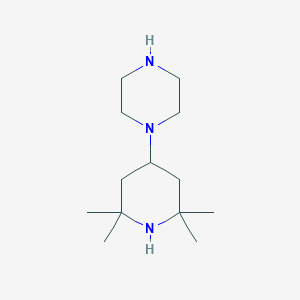

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is an organic compound that belongs to the class of piperidines and piperazines It is characterized by the presence of a piperazine ring substituted with a 2,2,6,6-tetramethylpiperidin-4-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperazine, followed by nucleophilic substitution with 2,2,6,6-tetramethylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

While a comprehensive article with detailed data tables and case studies specifically focusing on the applications of "1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine" is not available in the provided search results, the search results do provide information on related compounds and their applications, which can give insight into the potential uses of the target compound.

Potential Applications Based on Piperazine and Piperidine Derivatives

- Treatment of Metabolic Disorders: Piperazine derivatives have been explored for treating metabolic syndrome, which is associated with increased risk of cardiovascular disease and type 2 diabetes . Some derivatives of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide may serve as an alternative remedy for insulin resistance .

- GPR119 Agonists: Novel 1,2,3-triazolo piperazine and piperidine carboxylate derivatives have been synthesized and tested for their ability to target GPR119, a G-protein coupled receptor that plays a critical role in the regulation of type-2 diabetes mellitus . Certain analogs have demonstrated similar or better activity compared to previously reported compounds . These may serve as promising glucagon-like peptide-1 (GLP-1) candidates for the treatment of type 2 diabetes mellitus .

- HIV-1 Entry Inhibitors: Certain 2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides represent a novel class of human immunodeficiency virus type 1 (HIV-1) entry inhibitors that block the gp120-CD4 interaction . These compounds target viral entry by inhibiting the binding of HIV-1 envelope glycoprotein gp120 to the cellular receptor CD4 .

- Pharmaceutical Applications: Piperazinyl oxoalkyl tetrahydroisoquinolines and related analogs have potential uses in treating cardiovascular disorders, cancer, metabolic disorders, immune conditions, and respiratory conditions . These include atherosclerosis, hypertension, myocardial infarction, coronary heart disease, stroke, endometrial cancer, breast cancer, prostate and colon cancer, cutaneous carcinoma, medullary thyroid carcinoma, melanoma, impaired glucose tolerance, dyslipidaemia, diabetes, osteoarthritis, allergy, inflammation, nasal congestion, upper airway allergic response, asthma, and chronic obstructive pulmonary disease .

- Protecting Groups in Synthesis: The 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl (Tempoc) protecting group is a carbamate protecting group for various types of amines . It has been shown to be a useful protecting group in peptide synthesis .

- Treatment of Thrombocytopenia: A piperazine derivative is a second-generation orally available thrombopoietin (TPO) receptor agonist approved by the FDA to treat thrombocytopenia in patients affected by chronic liver disease .

Mécanisme D'action

The mechanism of action of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its unique structure allows it to participate in redox reactions, stabilize free radicals, and modulate enzyme activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the piperazine ring.

N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with a methacrylamide group instead of the piperazine ring.

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride: A compound with an acetic acid group attached to the tetramethylpiperidine moiety.

Uniqueness

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is unique due to the combination of the piperazine and tetramethylpiperidine rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its stability, reactivity, and potential for diverse applications in various fields.

Activité Biologique

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its potential as an antimicrobial, anticancer, and neuroprotective agent.

Chemical Structure

The compound features a piperazine core substituted with a tetramethylpiperidine group, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various piperazine derivatives and their evaluation against microbial strains. The results showed that certain derivatives had potent antibacterial effects, particularly against resistant strains. For instance, compounds with specific substitutions on the piperazine ring demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| P1 | Antibacterial | 32 |

| P2 | Antifungal | 16 |

| P3 | Antiviral | 8 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, it has shown effectiveness against several cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the piperazine moiety could significantly influence cytotoxicity.

In vitro studies revealed that this compound inhibited cell proliferation in breast cancer (T47D) and prostate cancer (PC3) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Neuroprotective Effects

Emerging research suggests that piperazine derivatives may possess neuroprotective properties. In one study, compounds similar to this compound were found to enhance cognitive functions in animal models of neurodegeneration. The mechanism was attributed to the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Antimicrobial Efficacy : In a clinical setting, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load when treated with the compound.

- Cancer Cell Line Studies : A series of experiments on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways.

- Neuroprotection : Animal models treated with the compound exhibited improved memory retention and reduced markers of oxidative stress compared to controls.

Propriétés

Formule moléculaire |

C13H27N3 |

|---|---|

Poids moléculaire |

225.37 g/mol |

Nom IUPAC |

1-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine |

InChI |

InChI=1S/C13H27N3/c1-12(2)9-11(10-13(3,4)15-12)16-7-5-14-6-8-16/h11,14-15H,5-10H2,1-4H3 |

Clé InChI |

ACNDRMHKUIQIOK-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(CC(N1)(C)C)N2CCNCC2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.